molecular formula C9H18ClNO3 B13518427 ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride

ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride

Cat. No.: B13518427
M. Wt: 223.70 g/mol
InChI Key: OFQLLKDJMDQCAT-JPPWUZRISA-N
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Description

Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride is a chemical compound with a unique structure that includes an ethyl ester, an amino group, and a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acrylate and (S)-2-oxolane carboxylic acid.

    Formation of Intermediate: The initial step involves the reaction of ethyl acrylate with (S)-2-oxolane carboxylic acid under basic conditions to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods can be employed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: More saturated analogs of the original compound.

    Substitution: New compounds with substituted amino groups.

Scientific Research Applications

Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride involves its interaction with specific molecular targets. The amino group and the oxolane ring play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride: A stereoisomer with different spatial arrangement.

    Methyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride: A similar compound with a methyl ester instead of an ethyl ester.

    Ethyl 2-amino-3-[(2S)-tetrahydrofuran-2-yl]propanoate hydrochloride: A compound with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the oxolane ring, which can impart distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-13-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8?;/m0./s1

InChI Key

OFQLLKDJMDQCAT-JPPWUZRISA-N

Isomeric SMILES

CCOC(=O)C(C[C@@H]1CCCO1)N.Cl

Canonical SMILES

CCOC(=O)C(CC1CCCO1)N.Cl

Origin of Product

United States

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